Quantum Chemical Studies of 5-(p-tolyl)-1H-tetrazole: A Technical Guide
Quantum Chemical Studies of 5-(p-tolyl)-1H-tetrazole: A Technical Guide
This technical guide provides an in-depth overview of the quantum chemical studies of 5-(p-tolyl)-1H-tetrazole, tailored for researchers, scientists, and professionals in drug development. The document outlines experimental protocols, presents key data in a structured format, and illustrates the research workflow.
Introduction
5-(p-tolyl)-1H-tetrazole is a heterocyclic compound featuring both a tetrazole ring and a tolyl group. Tetrazole derivatives are of significant interest in medicinal chemistry, coordination chemistry, and materials science due to their diverse biological activities and applications.[1][2] They often serve as bioisosteres for carboxylic acids in drug design.[3] Quantum chemical studies are crucial for understanding the structural, electronic, and spectroscopic properties of such molecules. These computational methods, particularly Density Functional Theory (DFT), provide valuable insights into molecular geometry, stability, and reactivity, complementing experimental findings.[4][5][6]
This guide details the synthesis, experimental characterization, and computational analysis of 5-(p-tolyl)-1H-tetrazole, establishing a framework for its comprehensive study.
Methodologies and Protocols
A combined experimental and theoretical approach is essential for a thorough investigation of 5-(p-tolyl)-1H-tetrazole.
2.1 Experimental Protocols
2.1.1 Synthesis of 5-(p-tolyl)-1H-tetrazole
The synthesis of 5-(p-tolyl)-1H-tetrazole can be achieved via a [3+2] cycloaddition reaction from the corresponding nitrile. A typical protocol is as follows[1]:
-
Dissolve 4-methylbenzonitrile (10 mmol) and ammonium chloride (10 mmol) in dimethylformamide (DMF, 40 ml).
-
Add sodium azide (15 mmol) to the solution.
-
Reflux the mixture for 24 hours.
-
After cooling to room temperature, filter the mixture.
-
Remove most of the solvent under vacuum.
-
Obtain pale yellow crystals of the title compound upon slow evaporation of the remaining solvent.
Alternative methods may utilize catalysts like nano-TiCl₄·SiO₂[2] or silica sulfuric acid[7] to improve yields and reaction conditions.
2.1.2 X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure.
-
Crystal Growth: Grow suitable single crystals by slow evaporation from a solvent like DMF.[1]
-
Data Collection: Mount a selected crystal on a diffractometer (e.g., Rigaku SCXmini) equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[1]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods (e.g., SHELXS) and refine it by full-matrix least-squares on F² using software like SHELXL.[1] An absorption correction (e.g., multi-scan) is typically applied.[1]
2.2 Computational Protocol
Quantum chemical calculations are generally performed using DFT, as it provides a good balance between accuracy and computational cost.
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly used.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for such molecules.[4][5]
-
Basis Set: A Pople-style basis set such as 6-311G(d,p) or 6-311++G(d,p) is appropriate for providing accurate results for geometry and electronic properties.[3][4]
-
Geometry Optimization: The initial molecular structure, often based on crystallographic data, is optimized to find the minimum energy conformation in the gas phase or with a solvent model (e.g., PCM).
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[5]
-
Electronic Property Analysis: Key electronic properties are determined from the optimized geometry. This includes the analysis of frontier molecular orbitals (HOMO and LUMO) to calculate the energy gap, ionization potential, electron affinity, and other reactivity descriptors.[8]
-
NMR Spectra Simulation: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data.[4]
Data Presentation
Quantitative data from both experimental and theoretical studies are summarized below for clarity and comparison.
3.1 Experimental Structural Data
The following table presents selected experimental geometric parameters for 5-(p-tolyl)-1H-tetrazole, as determined by single-crystal X-ray diffraction.[1] The molecule possesses crystallographic mirror symmetry.[1]
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1—C2 | 1.383 (3) | C2—C1—C7 | 120.3 (2) |
| C1—C7 | 1.468 (3) | C3—C2—C1 | 121.2 (2) |
| C2—C3 | 1.384 (3) | C2—C3—C4 | 119.5 (2) |
| C3—C4 | 1.382 (3) | C3—C4—C8 | 120.7 (2) |
| C7—N1 | 1.340 (2) | N2—N1—C7 | 105.8 (2) |
| C7—N2A | 1.340 (2) | N1—C7—N2A | 112.5 (2) |
| N1—N2 | 1.332 (2) | N1—C7—C1 | 123.7 (2) |
| Parameter | Dihedral Angle (°) | ||
| Phenyl Ring vs. Tetrazole Ring | 2.67 (9) |
Table 1: Selected experimental bond lengths, bond angles, and dihedral angle for 5-(p-tolyl)-1H-tetrazole.
3.2 Theoretical Quantum Chemical Data
The following table outlines the typical quantum chemical properties calculated for tetrazole derivatives using DFT (e.g., at the B3LYP/6-311G(d,p) level). These values provide insight into the molecule's electronic structure and reactivity.
| Property | Description | Typical Calculated Value (Example) |
| Total Energy | The total electronic energy of the optimized molecule. | Varies with method/basis set |
| Dipole Moment | A measure of the molecule's overall polarity. | ~2-6 Debye |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | ~ -6.5 to -7.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | ~ -0.5 to -1.5 eV |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO). | ~ 5.5 to 6.5 eV |
| Ionization Potential (I) | Energy required to remove an electron (I ≈ -EHOMO). | ~ 6.5 to 7.5 eV |
| Electron Affinity (A) | Energy released when an electron is added (A ≈ -ELUMO). | ~ 0.5 to 1.5 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution (η = (I - A)/2). | ~ 2.5 to 3.5 eV |
| Electronegativity (χ) | The power to attract electrons (χ = (I + A)/2). | ~ 3.5 to 4.5 eV |
Table 2: Key quantum chemical properties and their descriptions, with typical value ranges based on studies of similar molecules.[8]
Visualization of Workflow
The logical flow from synthesis to a comprehensive understanding of the molecule's properties can be visualized as a combined experimental and computational workflow.
Caption: Workflow for the integrated experimental and quantum chemical study of 5-(p-tolyl)-1H-tetrazole.
References
- 1. 5-p-Tolyl-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.org.za [scielo.org.za]
- 3. pnrjournal.com [pnrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
